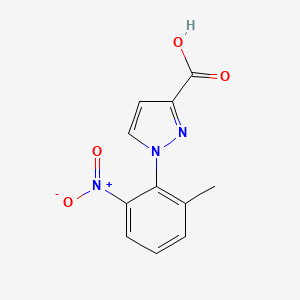![molecular formula C12H12N2O2 B13171547 4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)
4-[5-(Aminomethyl)-2-furyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(aminomethyl)furan-2-yl]benzamide is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol This compound features a furan ring substituted with an aminomethyl group at the 5-position and a benzamide moiety at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(aminomethyl)furan-2-yl]benzamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the aminomethyl group: The aminomethyl group can be introduced via reductive amination, where a carbonyl compound is reacted with an amine in the presence of a reducing agent.
Attachment of the benzamide moiety: The benzamide group can be attached through an amide bond formation reaction, typically involving the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).
Industrial Production Methods
While specific industrial production methods for 4-[5-(aminomethyl)furan-2-yl]benzamide are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(aminomethyl)furan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Mecanismo De Acción
The mechanism of action of 4-[5-(aminomethyl)furan-2-yl]benzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
5-(aminomethyl)furan-2-yl]methanol: This compound features a similar furan ring with an aminomethyl group but lacks the benzamide moiety.
2,5-bis(aminomethyl)furan: This compound has two aminomethyl groups attached to the furan ring.
Uniqueness
4-[5-(aminomethyl)furan-2-yl]benzamide is unique due to the presence of both the furan ring and the benzamide moiety, which may confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
4-[5-(aminomethyl)furan-2-yl]benzamide |
InChI |
InChI=1S/C12H12N2O2/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-6H,7,13H2,(H2,14,15) |
Clave InChI |
KIHRQQQXAVKBPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)CN)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6,7-Dihydro-4h-pyrano[4,3-d]thiazol-2-yl)propan-1-amine](/img/structure/B13171468.png)
![Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13171473.png)

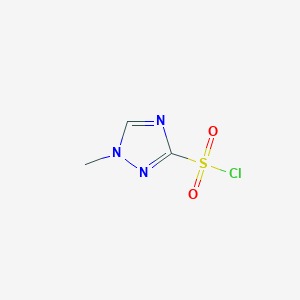
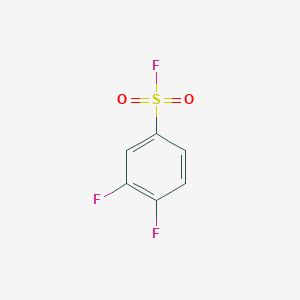

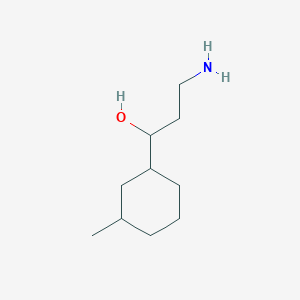

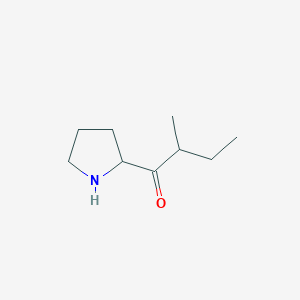
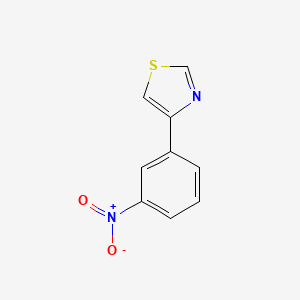
![4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13171520.png)
![Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13171526.png)

